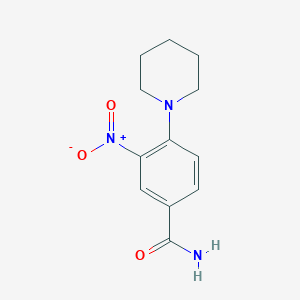

![molecular formula C20H26O4 B4921791 1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B4921791.png)

1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene, also known as Ostarine or MK-2866, is a selective androgen receptor modulator (SARM) that has gained increasing attention in the scientific community due to its potential as a therapeutic agent. Its ability to selectively target androgen receptors in skeletal muscle and bone tissue has made it a promising candidate for treating a variety of conditions, including muscle wasting, osteoporosis, and even cancer cachexia.

Wirkmechanismus

1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene exerts its effects by binding to androgen receptors in skeletal muscle and bone tissue, leading to an increase in protein synthesis and muscle mass. It also has a positive effect on bone mineral density by increasing osteoblast activity and reducing osteoclast activity. Unlike traditional androgenic steroids, 1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene does not convert to estrogen or dihydrotestosterone, which reduces the risk of unwanted side effects such as gynecomastia and prostate enlargement.

Biochemical and Physiological Effects

Studies have shown that 1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene increases muscle mass and strength in both healthy individuals and those with muscle wasting conditions. It has also been shown to improve bone density and reduce fat mass. In addition, 1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene has been found to have a positive effect on glucose metabolism, which could make it a potential treatment for type 2 diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene is its selectivity for androgen receptors in skeletal muscle and bone tissue, which reduces the risk of unwanted side effects. It also has a long half-life, which makes it suitable for once-daily dosing. However, 1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene is still in the early stages of development and more research is needed to fully understand its safety and efficacy.

Zukünftige Richtungen

There are several potential future directions for 1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene research. One area of interest is its potential as a treatment for cancer cachexia, a condition characterized by muscle wasting and weight loss in cancer patients. 1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene has been shown to increase muscle mass and strength in animal models of cancer cachexia, and clinical trials are currently underway to evaluate its efficacy in humans. Another potential application is in the treatment of osteoporosis, a condition characterized by reduced bone density and increased risk of fractures. 1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene has been shown to improve bone density in animal models of osteoporosis, and clinical trials are currently underway to evaluate its efficacy in humans.

Synthesemethoden

The synthesis of 1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene involves several steps, including the reaction of 2-(4-methylphenoxy)-2-methylpropan-1-ol with 2-bromoethyl methyl ether, followed by the reaction of the resulting compound with 2-(2-(2-methoxyethoxy)ethoxy)ethanol. The final step involves the reaction of the intermediate with 2,3-dimethylphenol to yield 1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene.

Wissenschaftliche Forschungsanwendungen

1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene has been extensively studied for its potential therapeutic applications. In preclinical studies, it has been shown to increase muscle mass and strength, improve bone density, and reduce fat mass. These effects are mediated through its selective binding to androgen receptors in skeletal muscle and bone tissue, without affecting other organs such as the prostate and liver.

Eigenschaften

IUPAC Name |

1-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-15-8-9-19(20(14-15)21-4)24-13-11-22-10-12-23-18-7-5-6-16(2)17(18)3/h5-9,14H,10-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOZFTLLAXHMHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCOCCOC2=CC=CC(=C2C)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921712.png)

![N-isobutyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B4921719.png)

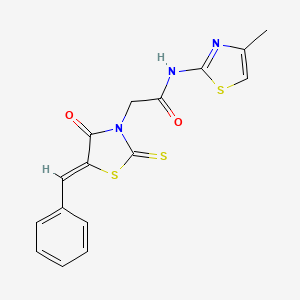

![(5S)-5-{[benzyl({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B4921727.png)

![N-(2-{[2-(2,3-dichlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide](/img/structure/B4921739.png)

![2-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B4921747.png)

![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-fluoro-N-2-naphthylbenzamide](/img/structure/B4921771.png)

![1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B4921796.png)

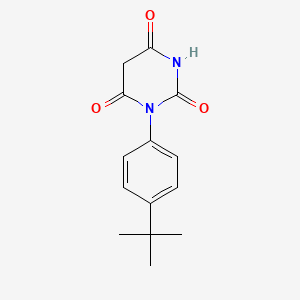

![5-[2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4921813.png)

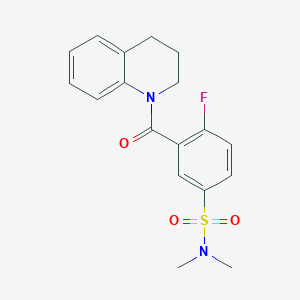

![N-[2-(difluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B4921821.png)

![1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene](/img/structure/B4921822.png)